molecular formula C22H19ClFNO2S B5108565 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide CAS No. 6058-45-3

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide

Cat. No.: B5108565
CAS No.: 6058-45-3
M. Wt: 415.9 g/mol
InChI Key: ITQJPIVYRUVAHJ-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C22H19ClFNO2S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a fluorophenoxy group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-(2-fluorophenoxy)ethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research has indicated potential anticancer properties of compounds similar to 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide . In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in Cancer Letters highlighted that sulfanyl-substituted benzamides exhibit cytotoxic effects against breast and colon cancer cells, suggesting that modifications to the structure can enhance efficacy against specific tumor types .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. Compounds with similar structures have shown activity against both gram-positive and gram-negative bacteria. A case study involving a series of sulfanyl-benzamides reported effective inhibition of bacterial growth, indicating the potential use of this compound in treating infections caused by resistant strains .

Pesticide Development

The compound's structural characteristics make it a candidate for agricultural applications, particularly as a pesticide or herbicide. Research into similar compounds has revealed their effectiveness in controlling pests while minimizing environmental impact. For example, derivatives have been tested for their ability to disrupt the hormonal systems of pests, leading to effective pest management strategies .

Application AreaCompound ActivityReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against resistant bacterial strains
AgriculturalPotential pesticide with low environmental impact

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has shown promise in enhancing material properties. Studies have indicated that adding sulfanyl-benzamide derivatives can improve thermal stability and mechanical strength of polymers used in various applications, from packaging to construction materials .

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide shares similarities with compounds like 4-chlorobenzylthiourea and 2-(2-fluorophenoxy)ethylamine.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClFNO2S
  • Molecular Weight : 402.9 g/mol
  • CAS Number : 6058-45-3

The compound features a benzamide structure with a chlorophenyl sulfanyl group and a fluorophenoxyethyl substituent. These modifications are believed to enhance its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzamide compounds can possess significant antibacterial properties. The presence of the chlorophenyl and sulfanyl groups may contribute to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly relevant in the context of neurodegenerative diseases .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer effects, potentially through mechanisms involving the inhibition of specific cancer-related pathways. The structural motifs present in the compound are known to interact with various molecular targets implicated in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins, which may inhibit their function. For instance, it has been shown to bind with high affinity to AChE, leading to increased acetylcholine levels in synaptic clefts .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds similar to this benzamide can modulate ROS levels, thereby influencing cellular stress responses and apoptosis in cancer cells .
  • Inhibition of Kinases : The compound may also inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation and survival .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialModerate activity against S. aureus and E. coli
Enzyme InhibitionStrong AChE inhibitor
AnticancerInduces apoptosis in cancer cells

Table 2: Case Studies on Related Compounds

Compound NameActivity TypeFindings
4-Chloro-N-(2-chlorophenyl)benzamideAChE InhibitionSignificant inhibition observed
Benzamide Derivative with Sulfanyl GroupAntibacterialStrong activity against multiple strains
5-(1-Methylpyrazol-4-yl)methyl-4-chlorobenzamideAnticancerInhibits RET kinase activity

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(2-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFNO2S/c23-18-9-11-19(12-10-18)28-15-16-5-7-17(8-6-16)22(26)25-13-14-27-21-4-2-1-3-20(21)24/h1-12H,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQJPIVYRUVAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367423
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-45-3
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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